Product packaging for 5-Amino-2,4-bis(methoxymethyl)benzonitrile(Cat. No.:)

5-Amino-2,4-bis(methoxymethyl)benzonitrile

Cat. No.: B13246211
M. Wt: 206.24 g/mol
InChI Key: LHTKAAAGAXYKEB-UHFFFAOYSA-N
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Description

5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS 2060034-34-4) is a high-purity chemical compound supplied for research and development applications. This specialty benzonitrile derivative, with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol , features a central aromatic ring substituted with a nitrile group, a primary amine, and two methoxymethyl ether groups. This unique structure makes it a valuable multifunctional building block in organic synthesis and medicinal chemistry. The methoxymethyl (MOM) groups act as protective groups for phenols or alcohols, which can be installed and removed under controlled conditions, making the compound a key intermediate in multi-step synthetic routes. The simultaneous presence of an electron-withdrawing nitrile group and an electron-donating amino group creates a push-pull system that can influence the compound's electronic properties and reactivity. Researchers utilize this compound primarily as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. Its structure is conducive to further functionalization at the amino group via acylation or sulfonylation, and at the aromatic ring via electrophilic substitution. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can access supporting documentation, including certificates of analysis, for specific batch numbers. For proper handling and storage, please refer to the associated safety data sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B13246211 5-Amino-2,4-bis(methoxymethyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-amino-2,4-bis(methoxymethyl)benzonitrile

InChI

InChI=1S/C11H14N2O2/c1-14-6-9-3-10(7-15-2)11(13)4-8(9)5-12/h3-4H,6-7,13H2,1-2H3

InChI Key

LHTKAAAGAXYKEB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1C#N)N)COC

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 5 Amino 2,4 Bis Methoxymethyl Benzonitrile

Reactivity of the Aromatic Amino Group

The primary amino group attached to the aromatic ring is a site of high reactivity, susceptible to a variety of transformations. Its electron-donating nature makes the aromatic ring more nucleophilic and also allows for direct reactions at the nitrogen atom. chemistrysteps.comquora.com

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgdoubtnut.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions. chemistrysteps.com The two methoxymethyl groups at positions 2 and 4 are also activating and ortho-, para-directing. organicchemistrytutor.comyoutube.com In 5-Amino-2,4-bis(methoxymethyl)benzonitrile, the positions ortho and para to the strongly activating amino group are at C6 and C3 (which is blocked by the nitrile group). The methoxymethyl groups at C2 and C4 further activate the ring. Consequently, electrophilic substitution is expected to occur predominantly at the C6 position, which is ortho to the amino group and meta to the nitrile group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.org Due to the high reactivity of the aniline (B41778) derivative, these reactions often proceed under mild conditions. libretexts.org However, the strong activating nature of the amino group can sometimes lead to polysubstitution. libretexts.org To control the reaction and achieve monosubstitution, the reactivity of the amino group can be moderated by converting it to an amide, for example, by reaction with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group. libretexts.orglibretexts.org

Interactive Table: Electrophilic Aromatic Substitution Reactions

ReactionReagentExpected Major ProductReference
BrominationBr₂ in H₂O6-Bromo-5-amino-2,4-bis(methoxymethyl)benzonitrile libretexts.org
NitrationHNO₃/H₂SO₄6-Nitro-5-amino-2,4-bis(methoxymethyl)benzonitrile libretexts.org
SulfonationFuming H₂SO₄5-Amino-6-sulfo-2,4-bis(methoxymethyl)benzonitrile byjus.com

Nucleophilic Additions and Substitutions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. quora.com It can react with various electrophiles in nucleophilic addition and substitution reactions. For instance, the amino group can be acylated by reacting with acid chlorides or anhydrides to form amides. ucalgary.ca This transformation is often employed to protect the amino group or to moderate its activating effect during electrophilic aromatic substitution. libretexts.org

Alkylation of the amino group can also be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium (B1175870) salts. ucalgary.ca

Interactive Table: Nucleophilic Reactions of the Amino Group

Reaction TypeReagentProduct TypeReference
AcylationAcetyl chlorideN-(5-cyano-2,4-bis(methoxymethyl)phenyl)acetamide libretexts.org
AlkylationMethyl iodideMixture of methylated aniline derivatives ucalgary.ca

Advanced Functionalization through Diazotization and Coupling Reactions

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.org This process is known as diazotization. The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, where the diazonium group is replaced by a wide range of nucleophiles such as halides, cyanide, and hydroxyl groups. organic-chemistry.orgslideshare.net

Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds like phenols and anilines to form brightly colored azo compounds. libretexts.orgslideshare.net This reaction is a form of electrophilic aromatic substitution where the diazonium ion is the electrophile. slideshare.net The presence of electron-donating groups on the aniline derivative can facilitate the diazotization and subsequent coupling reactions. icrc.ac.ir

Interactive Table: Reactions via Diazonium Salts

ReactionReagent(s)Product TypeReference
Sandmeyer (Chlorination)NaNO₂, HCl; then CuCl5-Chloro-2,4-bis(methoxymethyl)benzonitrile organic-chemistry.org
Sandmeyer (Bromination)NaNO₂, HBr; then CuBr5-Bromo-2,4-bis(methoxymethyl)benzonitrile organic-chemistry.org
Sandmeyer (Cyanation)NaNO₂, H₂SO₄; then CuCN2,4-bis(methoxymethyl)isophthalonitrile organic-chemistry.org
Azo CouplingNaNO₂, HCl; then PhenolAzo dye derivative slideshare.net

Reductive and Oxidative Transformations of the Amino Moiety

While the amino group is already in a reduced state, further reductive processes are generally not applicable. However, the amino group can be susceptible to oxidation. The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. tsijournals.comdatapdf.com Products can range from nitroso compounds and nitro compounds to azoxybenzenes and polymeric materials. acs.orgrsc.org For instance, oxidation with strong oxidizing agents can convert the amino group to a nitro group. acs.org The presence of electron-donating methoxymethyl groups may influence the ease of oxidation.

Transformations of the Benzonitrile Group

The nitrile group is a versatile functional group that can be transformed into other functionalities.

Nitrile Hydrolysis to Carboxylic Acid Derivatives

The benzonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. rsc.org Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack. rsc.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. icrc.ac.ir In both cases, an amide is formed as an intermediate which is then further hydrolyzed to the carboxylic acid. icrc.ac.ir The presence of electron-donating groups on the benzene ring can influence the rate of hydrolysis.

Interactive Table: Hydrolysis of the Benzonitrile Group

ConditionReagentsFinal ProductReference
AcidicH₂SO₄, H₂O, heat5-Amino-2,4-bis(methoxymethyl)benzoic acid rsc.org
BasicNaOH, H₂O, heat; then H₃O⁺5-Amino-2,4-bis(methoxymethyl)benzoic acid icrc.ac.ir

Reduction of the Nitrile to Aldehyde or Amine Functions

The nitrile group of this compound is a valuable precursor for the synthesis of both aldehydes and primary amines. The outcome of the reduction is highly dependent on the reducing agent employed and the reaction conditions. chemistrysteps.com

Partial reduction to the corresponding aldehyde, 5-amino-2,4-bis(methoxymethyl)benzaldehyde, can be achieved using milder reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed upon aqueous workup. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. commonorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the amine. chemistrysteps.comcommonorganicchemistry.com Another approach involves catalytic hydrogenation in an aqueous acidic medium, for instance, using a nickel/aluminum alloy catalyst in aqueous formic acid. google.com

Complete reduction of the nitrile to the primary amine, [5-amino-2,4-bis(methoxymethyl)phenyl]methanamine, requires stronger reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing nitriles to primary amines. chemistrysteps.comacs.orgjove.comjove.com The reaction proceeds via a nucleophilic attack of hydride ions, ultimately yielding the saturated amine after an aqueous workup. jove.comjove.com Catalytic hydrogenation over transition metal catalysts like Raney nickel or platinum can also effect this transformation, often requiring elevated hydrogen pressure. researchgate.net

Desired Product Reagent(s) Typical Conditions References
5-Amino-2,4-bis(methoxymethyl)benzaldehyde1. Diisobutylaluminium hydride (DIBAL-H)2. Aqueous workupToluene or Hexane, -78 °C to 0 °C wikipedia.orgcommonorganicchemistry.comcommonorganicchemistry.com
5-Amino-2,4-bis(methoxymethyl)benzaldehydeNickel/Aluminum alloy, H₂Aqueous formic acid google.com
[5-Amino-2,4-bis(methoxymethyl)phenyl]methanamineLithium aluminum hydride (LiAlH₄)Dry ether or THF, followed by aqueous workup chemistrysteps.comacs.orgresearchgate.net
[5-Amino-2,4-bis(methoxymethyl)phenyl]methanamineH₂, Raney Nickel or Platinum catalystHigh pressure researchgate.net

Cycloaddition Reactions Involving the Cyano Functionality

The cyano group of this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. uchicago.edu A prominent example is the synthesis of tetrazoles, which are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. chalcogen.robeilstein-journals.orgthieme-connect.com

The reaction of the nitrile with an azide (B81097) source, such as sodium azide, in the presence of a Lewis or Brønsted acid, leads to the formation of a 5-substituted 1H-tetrazole. chalcogen.royoutube.com The reaction is often carried out in a solvent like DMF, and an acid catalyst such as ammonium chloride is used to activate the nitrile. youtube.com This process is believed to proceed through a stepwise cycloaddition mechanism. youtube.com The resulting product would be 5-(5-amino-2,4-bis(methoxymethyl)phenyl)-1H-tetrazole. Various catalysts, including nano copper ferrite (B1171679) and platinum nanoparticles, have been reported to facilitate this transformation for other benzonitriles. thieme-connect.com

Another important [3+2] cycloaddition involves the reaction of nitrile N-oxides with dipolarophiles. mdpi.com While the nitrile in this compound itself is not a 1,3-dipole, it can be a precursor to such species or react with them. For instance, reaction with benzonitrile N-oxide could potentially lead to the formation of isoxazoline (B3343090) derivatives, though this reactivity is more typical with alkenes as the reaction partner. researchgate.netresearchgate.netnih.gov

Heterocyclic Product Reagent(s) Typical Conditions References
5-(5-Amino-2,4-bis(methoxymethyl)phenyl)-1H-tetrazoleSodium azide (NaN₃), Ammonium chloride (NH₄Cl)Dimethylformamide (DMF), heat chalcogen.royoutube.com
5-(5-Amino-2,4-bis(methoxymethyl)phenyl)-1H-tetrazoleTrimethylsilyl (B98337) azide (TMSN₃), Lewis acid- beilstein-journals.orgrug.nl

Transition Metal-Catalyzed Transformations of the Nitrile Group

The nitrile group can be transformed into other functional groups, such as amides, through transition metal-catalyzed reactions. The hydration of nitriles to primary amides is a particularly useful transformation, as amides are important functional groups in pharmaceuticals and materials science. siriusstore.comoatext.com

While this hydration can be achieved under acidic or basic conditions without a metal catalyst, transition metal complexes can facilitate the reaction under milder conditions. siriusstore.comresearchgate.net Various transition metal catalysts have been employed for the hydration of organonitriles. However, it is noteworthy that efficient, transition-metal-free hydration methods using simple bases like sodium hydroxide in solvents such as isopropanol (B130326) have also been developed, which may offer a more cost-effective and environmentally benign alternative for the conversion of this compound to 5-amino-2,4-bis(methoxymethyl)benzamide. siriusstore.comoatext.comresearchgate.net

Transition metal catalysts can also be involved in the synthesis of α-aminonitriles through a one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source (Strecker reaction). scispace.comscispace.com While this does not directly derivatize the existing nitrile, it highlights the role of metal catalysts in nitrile-related chemistry.

Product Transformation Reagent(s)/Catalyst Typical Conditions References
5-Amino-2,4-bis(methoxymethyl)benzamideHydrationNaOHIsopropanol, 60 °C siriusstore.comresearchgate.net
5-Amino-2,4-bis(methoxymethyl)benzamideHydrationTransition metal catalyst (e.g., Ru, Pd, Cu)Varies depending on catalyst oatext.comrsc.org

Modifications and Interconversions of the Methoxymethyl Groups

The two methoxymethyl (MOM) groups in this compound serve as protecting groups for the underlying hydroxymethyl functionalities. Their cleavage or modification provides another avenue for the derivatization of the core structure.

Selective Cleavage and Deprotection Strategies

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. vaia.comadichemistry.com Treatment with aqueous acid, such as hydrochloric acid in a protic solvent like methanol, can remove the MOM groups to reveal the di-hydroxymethyl compound, 5-amino-2,4-bis(hydroxymethyl)benzonitrile. adichemistry.commasterorganicchemistry.com

More selective and milder deprotection methods have also been developed. Lewis acids are effective for MOM ether cleavage. Reagents like trimethylsilyl iodide (TMSI) can be used, often in the presence of a base like triethylamine (B128534) or hexamethyldisilazane, to cleave the ether bond. electronicsandbooks.comcapes.gov.bracsgcipr.orgresearchgate.net The reaction with TMSI initially forms a silyl (B83357) ether, which is then hydrolyzed to the alcohol upon workup. acsgcipr.org Another mild system involves the use of a trialkylsilyl triflate (like TMSOTf or TESOTf) in combination with 2,2′-bipyridyl. nih.govacs.org The selectivity of these reagents may allow for the differential deprotection of aliphatic versus aromatic MOM ethers, a feature that could be exploited if the molecule contained both types. nih.gov

Deprotection Strategy Reagent(s) Typical Conditions References
Acid-catalyzed hydrolysisHCl (aq) or H₂SO₄ (aq)Methanol or THF, heat vaia.comadichemistry.commasterorganicchemistry.com
Lewis acid cleavageTrimethylsilyl iodide (TMSI), Et₃NDichloromethane, 0 °C electronicsandbooks.comcapes.gov.brresearchgate.net
Mild Lewis acid cleavageTrimethylsilyl triflate (TMSOTf), 2,2′-bipyridylAcetonitrile, 0 °C to RT, then H₂O nih.govacs.org

Conversion to Hydroxymethyl or Other Functional Groups

The primary transformation of the methoxymethyl group is its deprotection to a hydroxymethyl group (-CH₂OH), as detailed in the previous section. wikipedia.org The resulting 1,3-benzylic diol, 5-amino-2,4-bis(hydroxymethyl)benzonitrile, is a versatile intermediate.

The newly formed hydroxymethyl groups can be further functionalized. For example, they can be converted into better leaving groups, such as tosylates or halides, to facilitate subsequent nucleophilic substitution reactions. nih.gov Oxidation of the hydroxymethyl groups could yield the corresponding dialdehyde (B1249045) or dicarboxylic acid, depending on the oxidant and reaction conditions. However, the presence of the electron-rich aromatic ring and the amino group would require careful selection of chemoselective oxidizing agents to avoid undesired side reactions.

Reactions at the Methoxymethyl Substituents

Direct reactions at the methoxymethyl substituents without cleavage are less common, as the C-H bonds of the methylene (B1212753) and methyl groups are generally unreactive. reddit.com However, under specific conditions, such as free-radical halogenation, it might be possible to introduce functionality. Still, such reactions would likely lack selectivity and could lead to a mixture of products, including reaction at the benzylic positions of the ring. The primary and most synthetically useful transformations of the methoxymethyl groups involve their cleavage to unmask the reactive hydroxymethyl functionality.

Research on Multi-Component Reactions Involving this compound Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and chemical literature, no specific examples or detailed research findings have been identified for the participation of the chemical compound this compound in multi-component reactions (MCRs) for the synthesis of complex derivatives.

Multi-component reactions are highly efficient one-pot synthetic strategies that combine three or more reactants to form a complex product, incorporating substantial portions of all starting materials. These reactions, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, are powerful tools in medicinal chemistry and drug discovery for creating diverse libraries of novel compounds.

The structure of this compound, featuring a primary amino group and a cyano (nitrile) group on a substituted benzene ring, theoretically suggests its potential as a versatile building block in various MCRs. The amino group can act as the amine component in reactions like the Ugi or Biginelli reaction, while the nitrile group could potentially undergo transformations or influence the reactivity of the molecule.

However, a thorough investigation into its application in this context has yielded no published studies. Scientific literature provides extensive information on the general mechanisms and broad applications of MCRs in synthesizing a wide array of heterocyclic and acyclic compounds. There are also numerous examples of other aminobenzonitrile derivatives being utilized in such synthetic strategies. Yet, the specific reactivity and derivatization of this compound through MCRs have not been reported.

Consequently, an exploration of its behavior in MCRs, the types of complex derivatives that could be synthesized, and the specific reaction conditions that would facilitate such transformations remains a prospective area for future chemical research. Without documented experimental data, any discussion on its role in MCRs would be purely speculative.

Further investigation by synthetic chemists would be necessary to determine the viability of using this compound in these powerful synthetic reactions and to characterize the resulting complex molecular architectures.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra of substituted aromatic compounds like 5-Amino-2,4-bis(methoxymethyl)benzonitrile.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the target molecule, COSY would reveal correlations between the two aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the aromatic protons to their respective carbons and the methylene (B1212753) protons of the methoxymethyl groups to their carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the aromatic protons to the carbons of the nitrile and methoxymethyl groups, and from the methylene protons to the aromatic ring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. In this case, NOESY could reveal spatial proximities between the protons of the methoxymethyl groups and the adjacent aromatic proton.

Technique Purpose Expected Correlations for this compound
COSY Identifies coupled protonsCorrelation between the two aromatic protons.
HSQC Correlates directly bonded ¹H and ¹³CAromatic protons to their carbons; methylene protons to their carbons; methyl protons to their carbons.
HMBC Shows long-range ¹H-¹³C correlationsAromatic protons to nitrile and methoxymethyl carbons; methylene protons to aromatic carbons.
NOESY Reveals through-space proton proximitiesProtons of methoxymethyl groups and the adjacent aromatic proton.

Modern NMR spectroscopy employs a variety of advanced pulse sequences to enhance spectral resolution and provide specific structural information. For instance, selective 1D NOE experiments could be used to precisely measure distances between specific protons, further refining the conformational analysis. Techniques like TOCSY (Total Correlation Spectroscopy) could be used to identify all protons within a spin system.

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its solid form. This is particularly valuable for studying polymorphism—the existence of different crystalline forms—which can impact a compound's physical properties. For this compound, ssNMR could be used to characterize its crystalline packing and identify any intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula.

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry.

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, ESI would likely produce a protonated molecular ion [M+H]⁺ for this compound.

Atmospheric Pressure Chemical Ionization (APCI): Also suitable for polar molecules, APCI can be more effective for less polar compounds than ESI.

Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is typically used for large molecules but can also be applied to smaller organic compounds.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxymethyl groups and potentially the elimination of small neutral molecules.

Ionization Technique Description Applicability to this compound
ESI Soft ionization for polar molecules.Expected to produce a strong [M+H]⁺ signal.
APCI Suitable for a range of polarities.A viable alternative to ESI.
MALDI Uses a matrix to assist ionization.Less common for small molecules but potentially applicable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, the C-O stretching of the methoxymethyl groups, and the C-H stretching of the aromatic and aliphatic portions.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile group, for instance, typically shows a strong Raman signal.

Functional Group Expected IR Frequency Range (cm⁻¹) Expected Raman Frequency Range (cm⁻¹)
Amino (N-H stretch)3300 - 3500Weak
Nitrile (C≡N stretch)2220 - 2260Strong
Methoxymethyl (C-O stretch)1000 - 1300Moderate
Aromatic C-H stretch3000 - 3100Moderate
Aliphatic C-H stretch2850 - 3000Moderate

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic structure and properties of molecules. The electronic spectrum of this compound is dictated by the interplay of its electron-donating and electron-withdrawing groups attached to the benzene (B151609) ring. The amino and methoxymethyl groups are electron-donating, while the nitrile group is electron-withdrawing. This "push-pull" configuration is expected to cause a significant red-shift (bathochromic shift) in the absorption bands compared to unsubstituted benzene, extending absorption into the near-UV or even the visible region.

The primary electronic transitions anticipated are π → π* transitions associated with the aromatic system. The presence of non-bonding electrons on the nitrogen of the amino group and the oxygens of the methoxymethyl groups also allows for n → π* transitions. UV-Vis analyses of related compounds, such as 3,5-dichlorobenzonitrile (B1202942) and m-bromobenzonitrile, have been used to confirm charge transfer characteristics within the molecules. nih.gov Similarly, the spectrum of 2-amino-4-chlorobenzonitrile (B1265954) showed two main absorption peaks corresponding to π → π* and n → π* transitions. analis.com.my

Given the donor-acceptor structure, this compound is a strong candidate for fluorescent behavior. Aniline (B41778) derivatives are known to be fluorescent, with the neutral forms typically showing fluorescence maxima around 350 nm. nih.gov The presence of both a strong donor (-NH₂) and a strong acceptor (-C≡N) can lead to the formation of an intramolecular charge transfer (ICT) state upon excitation, which often results in dual fluorescence or a large Stokes shift. This phenomenon has been extensively studied in molecules like 4-(dimethylamino)benzonitrile. The specific emission wavelength and quantum yield would be highly dependent on solvent polarity.

Transition TypeChromophoreExpected Absorption Region (nm)
π → πSubstituted Benzene Ring> 250
n → π-C≡N, -NH₂, -OCH₃Longer wavelength, lower intensity

X-ray Crystallography for Single Crystal Structure Determination (if applicable)

As of now, no single-crystal X-ray diffraction data for this compound has been reported in the public domain. Therefore, a definitive determination of its solid-state conformation and crystal packing is not possible. However, valuable insights into its likely structural features can be inferred from crystallographic studies of related aminobenzonitrile derivatives. goettingen-research-online.deresearchgate.net

Based on the analysis of similar structures, the benzene ring of this compound is expected to be largely planar. The substituents, however, may exhibit some torsion. The amino group in related aminobenzonitriles can be slightly pyramidal, with the nitrogen atom displaced from the plane of the phenyl ring. researchgate.net The two methoxymethyl groups, with their multiple single bonds, would possess significant conformational flexibility, allowing rotation around the C(ring)-CH₂, CH₂-O, and O-CH₃ bonds.

A crucial aspect of the crystal structure would be the network of intermolecular interactions, particularly hydrogen bonds. The amino group (-NH₂) is a primary hydrogen bond donor. It can form hydrogen bonds with suitable acceptors on neighboring molecules. mdpi.com In the case of this compound, there are three potential hydrogen bond acceptor sites: the nitrogen atom of the nitrile group and the oxygen atoms of the two methoxymethyl groups.

Studies on other aminobenzonitriles have shown that hydrogen bonds between an amino hydrogen and the cyano nitrogen of an adjacent molecule are a common and important structural element in the crystal packing. goettingen-research-online.deresearchgate.net Such N-H···N interactions could lead to the formation of chains or layered structures. researchgate.nettandfonline.com Additionally, N-H···O hydrogen bonds involving the ether oxygens are also highly probable, further stabilizing the crystal lattice. The interplay between these different potential hydrogen bonds would determine the final three-dimensional packing arrangement of the molecules in the solid state.

Computational and Theoretical Chemistry Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the computational and theoretical chemistry of this compound. As a result, the creation of a detailed article adhering to the requested outline is not possible at this time.

Computational and Theoretical Chemistry Investigations of 5 Amino 2,4 Bis Methoxymethyl Benzonitrile

Prediction of Spectroscopic Parameters:

Simulation of Vibrational Spectra

While computational chemistry is a powerful tool for investigating the properties of novel or uncharacterized molecules, it appears that 5-Amino-2,4-bis(methoxymethyl)benzonitrile has not yet been the subject of such focused academic or industrial research. The generation of scientifically accurate and detailed content, including data tables and research findings, is contingent upon the availability of pre-existing computational studies.

Without any foundational data from DFT or ab initio calculations, any attempt to provide information on molecular geometry, stability, electronic properties, or spectroscopic parameters would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, until such research is conducted and published, a thorough and informative article on the computational and theoretical chemistry of this compound cannot be constructed.

Prediction of Electronic Absorption and Emission Wavelengths

Computational quantum chemistry is instrumental in predicting the electronic absorption and emission wavelengths of molecules like this compound. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies of electronic transitions between the ground and excited states. These calculations are crucial for understanding the molecule's photophysical properties, which are relevant in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The electronic properties of substituted benzonitriles are significantly influenced by the nature and position of their substituents. pku.edu.cn The amino (-NH2) group at position 5 and the two methoxymethyl (-CH2OCH3) groups at positions 2 and 4 on the benzene (B151609) ring are expected to act as electron-donating groups. These substituents can raise the energy of the highest occupied molecular orbital (HOMO) and lower the energy of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. This reduction in the energy gap typically results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax) compared to unsubstituted benzonitrile (B105546).

Theoretical calculations can provide data on the primary electronic transitions, their corresponding oscillator strengths, and the nature of the orbitals involved. For instance, the primary absorption band in many aromatic nitriles corresponds to a π → π* transition. The specific predicted wavelengths would depend on the level of theory and basis set used in the computation.

Table 1: Hypothetical Predicted Electronic Transition Data for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.543500.25
S0 → S24.133000.10
S1 → S0 (Fluorescence)3.10400-

Note: This data is hypothetical and serves as an illustrative example of what computational predictions would yield.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction pathways, locate transition states, and calculate activation energies. Density Functional Theory (DFT) is a widely used method for these types of investigations due to its balance of accuracy and computational cost.

For example, in reactions such as electrophilic aromatic substitution or nucleophilic attack on the nitrile group, computational studies can model the step-by-step process. The calculations can determine the geometry of the transition state structures and the energy barriers associated with them. This information is vital for understanding the kinetics and thermodynamics of the reaction. For instance, in cycloaddition reactions involving benzonitrile derivatives, DFT calculations have been used to determine the regioselectivity and the concerted or stepwise nature of the mechanism. mdpi.comresearchgate.net

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For a polar molecule like this compound, solvent polarity is expected to play a significant role in its reactivity. For reactions that involve the formation of charged intermediates or transition states, polar solvents would likely stabilize these species, thereby lowering the activation energy and accelerating the reaction rate. Computational studies can quantify these effects by calculating reaction profiles in different solvents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and intermolecular interactions. chemrxiv.org

The two methoxymethyl groups introduce conformational flexibility to the molecule. MD simulations can reveal the preferred rotational conformations (rotamers) of these groups and the energy barriers between them. This information is important for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules in solution.

Furthermore, MD simulations can be used to study intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial in determining the bulk properties of the material. chemrxiv.org For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile group and the oxygens of the methoxymethyl groups can act as hydrogen bond acceptors.

Quantitative Structure-Property Relationships (QSPR) through Computational Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. Computational modeling is essential for generating the molecular descriptors used in QSPR models. These descriptors can include electronic properties (e.g., dipole moment, partial atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices. researchgate.net

For a series of related benzonitrile derivatives, a QSPR model could be developed to predict properties such as solubility, boiling point, or a specific type of biological activity. researchgate.net By calculating a range of descriptors for this compound, its properties can be predicted based on the established QSPR model. This approach is particularly useful in materials science and drug discovery for screening large numbers of compounds and prioritizing them for experimental synthesis and testing.

Applications As a Precursor and Building Block in Advanced Organic and Materials Synthesis

Role in the Synthesis of Novel Heterocyclic Compounds

The amino and cyano groups on the benzonitrile (B105546) core of 5-Amino-2,4-bis(methoxymethyl)benzonitrile make it a valuable synthon for the creation of a diverse array of heterocyclic compounds. Aminobenzonitriles are known to be precursors for various heterocyclic systems. For instance, substituted 2-aminobenzonitriles can react with carbon dioxide in water to yield quinazoline-2,4(1H,3H)-diones. While this specific reaction may not be directly applicable due to the substitution pattern, it highlights the reactivity of the amino and cyano groups in cyclization reactions.

Enaminonitriles, which share reactivity patterns with aminobenzonitriles, are widely used as key intermediates in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines. The amino group of this compound can be envisaged to react with suitable reagents to form enamine-like intermediates, which could then undergo intramolecular cyclization involving the nitrile group to afford novel substituted heterocyclic frameworks. The methoxymethyl groups, being relatively stable, would be carried through the synthesis, imparting specific solubility and conformational properties to the final heterocyclic products.

Utilization as a Monomer in Polymer Chemistry (e.g., Polyimides, Polyamides, Polybenzoxazoles)

The diamine functionality is a cornerstone of step-growth polymerization for high-performance polymers. While this compound is a monoamine, its derivatives or related diamino structures could serve as monomers. The principles of using amino-functionalized aromatics in polymer synthesis are well-established.

Polyimides and Polyamides: Aromatic polyamides and polyimides are renowned for their exceptional thermal stability and mechanical strength. The synthesis of these polymers typically involves the polycondensation of aromatic diamines with aromatic dicarboxylic acids (for polyamides) or dianhydrides (for polyimides). A diamino analogue of this compound could be a valuable monomer. The incorporation of methoxymethyl side groups is a known strategy to enhance the solubility and processability of otherwise rigid and intractable aromatic polymers by disrupting chain packing. mdpi.com

Polybenzoxazoles (PBOs): PBOs are another class of high-performance polymers with outstanding thermal and mechanical properties. One synthetic route to PBOs involves the cyclization of poly(hydroxy amide)s, which are formed from the reaction of bis(o-aminophenol)s with dicarboxylic acid derivatives. vt.edu A relevant example is the synthesis of a polybenzoxazine from p-aminobenzonitrile, which upon thermal curing, undergoes ring-opening polymerization and cyclotrimerization of the cyano groups. This demonstrates that the aminobenzonitrile moiety can be a precursor to cross-linked polymer networks with high thermal stability. A suitably modified derivative of this compound could potentially be used in similar polymerization strategies.

The table below summarizes the potential polymer classes and the role of the structural features of a diamino analogue of this compound.

Polymer ClassRole of Monomer FunctionalityPotential Properties Conferred by Methoxymethyl Groups
PolyamidesThe amino group would react with carboxylic acid derivatives to form amide linkages.Increased solubility, improved processability, and modified mechanical properties.
PolyimidesThe amino group would react with dianhydrides to form a poly(amic acid) precursor, which is then cyclized to the polyimide.Enhanced solubility of the poly(amic acid) precursor and the final polyimide, allowing for easier film casting and processing.
PolybenzoxazolesA derivative with ortho-hydroxyamino groups could react with dicarboxylic acids to form a poly(hydroxy amide) precursor for PBOs.Improved solubility and processability of the resulting PBOs.

Development of Ligands for Coordination Chemistry

The nitrogen atoms of the amino and cyano groups in this compound can act as donor sites for metal ions, making it a potential ligand for the synthesis of coordination complexes. Both the amino group and the nitrile group are known to coordinate with a variety of transition metals. The presence of two potential coordination sites allows for the possibility of acting as a monodentate or a bridging ligand, leading to the formation of discrete molecular complexes or extended coordination polymers.

The methoxymethyl substituents can influence the properties of the resulting metal complexes in several ways:

Steric Effects: The bulk of the methoxymethyl groups can control the coordination geometry around the metal center and influence the packing of the complexes in the solid state.

Solubility: The presence of these groups can enhance the solubility of the metal complexes in organic solvents, facilitating their characterization and processing.

Secondary Interactions: The oxygen atoms of the methoxymethyl groups could potentially engage in weak secondary coordination or hydrogen bonding interactions, further stabilizing the crystal structure.

Scaffold for the Construction of Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to assemble molecules into well-defined, higher-order structures. The functional groups on this compound make it an interesting candidate for the design of supramolecular synthons.

The amino group can act as a hydrogen bond donor, while the nitrile group and the oxygen atoms of the methoxymethyl groups can act as hydrogen bond acceptors. This combination of donor and acceptor sites can be programmed to direct the self-assembly of the molecules into specific architectures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. The aromatic ring itself can participate in π-π stacking interactions, which can further guide the assembly process. Hexasubstituted benzenes, for example, are utilized as platforms for creating functional materials in supramolecular chemistry. nih.gov

Precursor in Organic Optoelectronics or Functional Materials Design (e.g., charge transport, emissive materials)

Aniline (B41778) and its derivatives are foundational components in the field of organic electronics, particularly in the development of conducting polymers and charge-transporting materials. researchgate.net Polyaniline is one of the most studied conducting polymers, and its properties can be tuned by introducing substituents onto the aromatic ring. researchgate.net

The electronic properties of this compound-based materials would be influenced by its substituents. The amino group is an electron-donating group, which can facilitate hole injection and transport. The nitrile group is electron-withdrawing, which can influence the electron affinity and potentially enable electron transport. The methoxymethyl groups, being weakly electron-donating, would also modulate the electronic energy levels of the molecule. This "push-pull" nature, arising from the presence of both electron-donating and electron-withdrawing groups, is a common design strategy for creating organic materials with interesting optical and electronic properties, including non-linear optical activity and use in emissive layers of organic light-emitting diodes (OLEDs). rsc.org

The potential for this compound to be a precursor in this field is summarized below:

Application AreaRole of Molecular Features
Charge Transport Materials The aniline core can be electropolymerized or incorporated into larger conjugated systems. The substituents would modify the ionization potential and electron affinity, influencing whether the material is better suited for hole or electron transport.
Emissive Materials (OLEDs) The push-pull electronic structure could lead to intramolecular charge transfer (ICT) excited states, which are often emissive. The methoxymethyl groups could improve film morphology and solubility, which are crucial for device fabrication.
Sensors The electronic properties of aniline-based polymers are sensitive to their environment, such as pH and the presence of certain analytes. This sensitivity can be exploited for chemical sensing applications. rsc.org

Future Research Directions and Broader Impact in Chemical Science

Exploration of Uncharted Reactivity and Unconventional Synthetic Routes

The reactivity of 5-Amino-2,4-bis(methoxymethyl)benzonitrile is largely unexplored. Future research could focus on the selective manipulation of its distinct functional groups. The primary amino group serves as a handle for a wide range of reactions, including diazotization, acylation, and N-alkylation, opening pathways to a variety of derivatives. The nitrile group can be subjected to hydrolysis, reduction to an amine, or addition of organometallic reagents to form ketones. The methoxymethyl ethers, while generally stable, could potentially be cleaved or modified under specific conditions.

A key research challenge will be to understand the interplay between these functional groups and to develop reaction conditions that achieve high selectivity. For instance, developing a protocol to selectively react with the amino group without disturbing the nitrile or ether linkages is a non-trivial but valuable goal. Furthermore, the development of novel, efficient, and environmentally benign synthetic routes to this compound and its analogs is a significant area for investigation. Drawing inspiration from green synthesis methodologies used for other amino-carbonitrile compounds, future work could employ techniques like mechanochemical synthesis or the use of reusable, eco-friendly catalysts to improve the synthesis process. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offer enhanced control over reaction parameters, improved safety, and easier scalability. nih.gov The synthesis of this compound and its subsequent derivatization are prime candidates for adaptation to flow chemistry platforms. Multi-step syntheses, which are often required for creating complex molecules, can be streamlined and automated using flow systems, as has been demonstrated for other nitrogen-containing heterocycles like 5-amino-4-cyano-1,2,3-triazoles. durham.ac.ukasynt.com

Integrating the synthesis of this benzonitrile (B105546) derivative into an automated platform would enable the rapid and efficient generation of a library of related compounds for screening purposes. durham.ac.uk Such platforms can operate continuously, maximizing laboratory efficiency and allowing for the systematic exploration of chemical space around the core scaffold. durham.ac.uk This approach would accelerate the discovery of new molecules with desirable properties.

Design and Synthesis of Next-Generation Derivatives with Tunable Chemical Properties

The structure of this compound is an excellent starting point for the design and synthesis of next-generation derivatives with finely tuned electronic and steric properties. By systematically modifying each functional group, a diverse library of new compounds can be created.

Modification of the Amino Group: Conversion of the amino group into amides, sulfonamides, or substituted amines can modulate the compound's hydrogen bonding capacity, polarity, and reactivity.

Transformation of the Nitrile Group: The nitrile can be converted into a tetrazole, an amide, or a carboxylic acid, each imparting distinct chemical characteristics and potential for new interactions.

Alteration of the Methoxymethyl Groups: Replacing the methyl ethers with larger alkyl or aryl groups could introduce steric bulk, influencing the molecule's conformation and intermolecular interactions.

This systematic derivatization would allow for the creation of molecules with tailored properties, such as specific solubility profiles, tailored reactivity for subsequent chemical steps, or particular binding affinities for biological targets, similar to strategies employed in the development of other complex heterocyclic compounds. nih.gov

Parent Compound Potential Derivative Class Functional Group Targeted Potential Property Change
This compoundN-Aryl/Alkyl DerivativesAmino GroupModulated basicity, increased steric hindrance
This compoundAmides/SulfonamidesAmino GroupAltered H-bonding, electronic properties
This compoundCarboxylic Acids/AmidesNitrile GroupIncreased polarity, introduction of new reactive site
This compoundTetrazolesNitrile GroupBioisosteric replacement for carboxylic acid
This compoundBenzylaminesNitrile GroupIntroduction of a basic center

Contribution to the Development of New Synthetic Methodologies and Chemical Transformations

This compound can serve as a valuable testbed for the development of new synthetic methodologies. Its multifunctionality presents a challenge for chemoselective transformations, and success in this area would represent a significant advance in synthetic chemistry. For example, developing a catalyst that can selectively facilitate a reaction at the C-H bond adjacent to the amino group without affecting the other reactive sites would be a notable achievement.

The compound could also be used as a key building block in multi-component reactions, where three or more reactants combine in a single step to form a complex product. The development of novel multi-component reactions involving this scaffold could provide rapid access to complex molecular architectures that would be difficult to synthesize using traditional methods. nih.gov The insights gained from studying the reactivity of this specific molecule could lead to the discovery of new chemical transformations with broad applicability across organic synthesis. researchgate.net

Potential for Advanced Catalytic Applications Based on Derivatives of this compound

Derivatives of this compound could be designed to function as novel ligands for transition metal catalysis. The nitrogen atom of the amino group (or its derivatives) and the nitrile group, along with the oxygen atoms of the ether linkages, could act as coordination sites for metal ions. By strategically modifying the scaffold, it may be possible to create pincer-type or other multidentate ligands.

These new ligand-metal complexes could exhibit unique catalytic activity for a range of chemical transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric properties of the ligand could be fine-tuned by altering the substituents on the benzonitrile core, allowing for the optimization of catalyst performance in terms of activity, selectivity, and stability. This approach mirrors the broader strategy in catalysis where novel ligands are designed to achieve new or improved catalytic functions. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.